molecular formula C12H13F3INO2 B2652420 Tert-butyl 2-iodo-4-(trifluoromethyl)phenylcarbamate CAS No. 1260642-67-8

Tert-butyl 2-iodo-4-(trifluoromethyl)phenylcarbamate

Cat. No.: B2652420
CAS No.: 1260642-67-8
M. Wt: 387.141
InChI Key: WWBGOZDAIAVKAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-iodo-4-(trifluoromethyl)phenylcarbamate is a chemical compound with the molecular formula C12H13F3INO2 and a molecular weight of 387.14 g/mol . This compound is characterized by the presence of an iodine atom, a trifluoromethyl group, and a tert-butyl carbamate group attached to a phenyl ring. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of tert-butyl 2-iodo-4-(trifluoromethyl)phenylcarbamate typically involves the following steps:

Chemical Reactions Analysis

Tert-butyl 2-iodo-4-(trifluoromethyl)phenylcarbamate undergoes various chemical reactions, including:

Scientific Research Applications

Tert-butyl 2-iodo-4-(trifluoromethyl)phenylcarbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: The compound is used in the development of new pharmaceuticals and agrochemicals. Its trifluoromethyl group is known to enhance the biological activity of molecules.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases. The trifluoromethyl group often improves the pharmacokinetic properties of drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 2-iodo-4-(trifluoromethyl)phenylcarbamate involves its interaction with molecular targets through its functional groups. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Tert-butyl 2-iodo-4-(trifluoromethyl)phenylcarbamate can be compared to other similar compounds:

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool in scientific research and industrial processes.

Properties

IUPAC Name

tert-butyl N-[2-iodo-4-(trifluoromethyl)phenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3INO2/c1-11(2,3)19-10(18)17-9-5-4-7(6-8(9)16)12(13,14)15/h4-6H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWBGOZDAIAVKAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C(F)(F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.